molecular formula C14H8F2N2O2 B5798280 N-1,2-benzisoxazol-3-yl-2,6-difluorobenzamide

N-1,2-benzisoxazol-3-yl-2,6-difluorobenzamide

Cat. No. B5798280
M. Wt: 274.22 g/mol
InChI Key: MXXNNNKEKIQYTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,2-benzisoxazol-3-yl-2,6-difluorobenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N-1,2-benzisoxazol-3-yl-2,6-difluorobenzamide has shown potential in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's disease due to its ability to inhibit the aggregation of amyloid beta protein.

Mechanism of Action

The mechanism of action of N-1,2-benzisoxazol-3-yl-2,6-difluorobenzamide involves the inhibition of various enzymes and proteins involved in cancer cell growth and neurodegenerative diseases. It has been shown to inhibit histone deacetylases (HDACs) which play a role in cancer cell growth. Additionally, it has been shown to inhibit the aggregation of amyloid beta protein which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
N-1,2-benzisoxazol-3-yl-2,6-difluorobenzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit cancer cell growth. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-1,2-benzisoxazol-3-yl-2,6-difluorobenzamide in lab experiments is its high yield synthesis method. Additionally, it has shown potential in various scientific research applications. However, one limitation is that further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research of N-1,2-benzisoxazol-3-yl-2,6-difluorobenzamide. One direction is to further investigate its potential as an anticancer agent and its ability to inhibit HDACs. Another direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N-1,2-benzisoxazol-3-yl-2,6-difluorobenzamide involves the reaction of 2,6-difluorobenzoyl chloride with 1,2-benzisoxazole in the presence of a base such as triethylamine. The reaction yields N-1,2-benzisoxazol-3-yl-2,6-difluorobenzamide as a white crystalline solid with a high yield.

properties

IUPAC Name

N-(1,2-benzoxazol-3-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N2O2/c15-9-5-3-6-10(16)12(9)14(19)17-13-8-4-1-2-7-11(8)20-18-13/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXNNNKEKIQYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2-benzoxazol-3-yl)-2,6-difluorobenzamide

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